molecular formula C14H21BrClNO2 B2735422 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 22456-36-6

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2735422
CAS No.: 22456-36-6
M. Wt: 350.68
InChI Key: LYAMKMSBQJHIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H21BrClNO2 and its molecular weight is 350.68. The purity is usually 95%.
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Biological Activity

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention due to its potential biological activities. This compound features a bromophenoxy group, a piperidine moiety, and a propanol structure, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20BrNO2HCl\text{C}_{14}\text{H}_{20}\text{BrNO}_2\cdot \text{HCl}

This structure includes:

  • A bromophenoxy group which may influence its interaction with biological targets.
  • A piperidine ring that is often associated with various pharmacological activities.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating signaling pathways that affect cellular processes such as apoptosis, cell proliferation, and inflammation.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit antifungal activity. For example, derivatives based on piperidine have shown efficacy against Candida auris, a pathogen resistant to many antifungals. These compounds induce apoptosis and disrupt cell membranes in fungal cells, suggesting a potential mechanism for antifungal action .

Antiviral Activity

Studies have also explored the antiviral potential of piperidine derivatives against viruses such as Hepatitis C. Compounds in this class have been evaluated for their ability to inhibit viral proteases essential for replication. The most active compounds demonstrated low micromolar IC50 values, indicating strong antiviral properties .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving norepinephrine and serotonin. This interaction suggests potential applications in treating mood disorders and other neurological conditions. The modulation of these pathways can lead to therapeutic effects in conditions like depression and anxiety .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antifungal Efficacy : A study found that specific piperidine derivatives could effectively reduce the viability of C. auris isolates with MIC values ranging from 0.24 to 0.97 µg/mL .
  • Antiviral Activity : Another investigation reported that certain piperidine-based compounds inhibited the Hepatitis C NS3/4A protease with IC50 values as low as 0.64 µM, showcasing their potential as antiviral agents .
  • Neuropharmacological Impact : Compounds similar to this compound have been associated with improved therapeutic indices in neuropharmacological assays, indicating their potential for treating neurological disorders .

Comparative Analysis

A comparison of various piperidine derivatives reveals differences in their biological activities based on structural variations:

Compound NameBiological ActivityMIC/IC50 Values
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HClAntifungal, AntiviralTBD
Piperidine-based triazolylacetamidesAntifungal0.24 - 0.97 µg/mL
Piperidine derivatives targeting HCVAntiviral0.64 - 63 µM

Properties

IUPAC Name

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.ClH/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAMKMSBQJHIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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